Thymidine, 2',3'-didehydro-3'-deoxy-alpha-((12-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)dodecyl)amino)-

Description

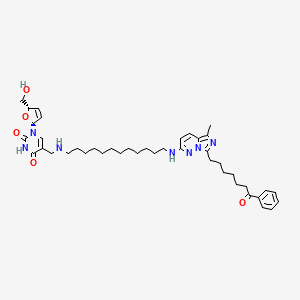

This compound is a structurally modified thymidine analog featuring three key modifications:

- 2',3'-Didehydro-3'-deoxy backbone: Removes the 3'-hydroxyl group and introduces a double bond between C2' and C3', a feature shared with stavudine (D4T), an FDA-approved antiretroviral agent .

- Imidazo(1,5-b)pyridazine moiety: A nitrogen-containing heterocycle attached via a phenylheptyl linker. This group is structurally distinct from other thymidine analogs and may influence target binding or metabolic stability .

- 12-Aminododecyl chain: A long alkyl chain that could enhance cellular uptake or modulate interactions with lipid membranes .

This compound’s design likely aims to combine the antiviral mechanism of dideoxynucleosides (chain termination during DNA synthesis) with improved pharmacokinetics or resistance profiles through the appended heterocyclic and alkyl groups.

Properties

CAS No. |

210469-33-3 |

|---|---|

Molecular Formula |

C42H59N7O5 |

Molecular Weight |

742.0 g/mol |

IUPAC Name |

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[12-[[5-methyl-7-(7-oxo-7-phenylheptyl)imidazo[1,5-b]pyridazin-2-yl]amino]dodecylamino]methyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C42H59N7O5/c1-32-36-24-25-38(47-49(36)39(45-32)22-16-9-8-15-21-37(51)33-19-13-12-14-20-33)44-28-18-11-7-5-3-2-4-6-10-17-27-43-29-34-30-48(42(53)46-41(34)52)40-26-23-35(31-50)54-40/h12-14,19-20,23-26,30,35,40,43,50H,2-11,15-18,21-22,27-29,31H2,1H3,(H,44,47)(H,46,52,53)/t35-,40+/m0/s1 |

InChI Key |

RQUOVQIPYBAAHQ-BFZSYRKTSA-N |

Isomeric SMILES |

CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCCCCCCCNCC4=CN(C(=O)NC4=O)[C@H]5C=C[C@H](O5)CO |

Canonical SMILES |

CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCCCCCCCNCC4=CN(C(=O)NC4=O)C5C=CC(O5)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((12-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)dodecyl)amino)- involves multiple steps The starting material is typically thymidine, which undergoes a series of chemical reactions including dehydrogenation and deoxygenation to form the 2’,3’-didehydro-3’-deoxy derivative

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of large-scale reactors, controlled temperature and pressure conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((12-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)dodecyl)amino)- undergoes various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound back to its deoxy form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs with different functional groups.

Scientific Research Applications

Synthesis and Characterization

Synthesis methods for thymidine derivatives typically involve multi-step reactions that include alkylation, cyclization, and functional group modifications. For instance, the synthesis of related compounds often uses microwave-assisted techniques to improve yield and reduce reaction times. Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Antiviral Activity

Thymidine derivatives are primarily explored for their antiviral properties. The compound has shown promise as an inhibitor of viral replication, particularly against HIV. Its mechanism involves mimicking natural nucleosides, thereby interfering with viral RNA synthesis. In vitro studies have demonstrated that similar compounds exhibit significant antiviral activity by inhibiting reverse transcriptase, an essential enzyme for HIV replication .

Anticancer Potential

Recent studies indicate that thymidine derivatives may also possess anticancer properties. The imidazo-pyridazine component is believed to contribute to cytotoxic effects against various cancer cell lines. Research has shown that these compounds can induce apoptosis in tumor cells through mechanisms involving DNA damage response pathways .

Case Studies

- HIV Research : A study demonstrated that derivatives similar to thymidine, 2',3'-didehydro-3'-deoxy-alpha-(...) showed effective inhibition of HIV replication in cultured human lymphocytes. The compound was compared with established antiretroviral drugs, revealing comparable efficacy at lower concentrations .

- Cancer Cell Lines : In another investigation, the compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity .

Mechanism of Action

The mechanism of action of this compound involves its incorporation into DNA, where it interferes with DNA replication and repair processes. The imidazo(1,5-b)pyridazin-2-yl group enhances its binding affinity to DNA polymerases and other enzymes involved in nucleic acid metabolism. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Mechanistic Similarities: The 2',3'-didehydro-3'-deoxy backbone aligns with stavudine (D4T), which inhibits HIV reverse transcriptase by mimicking deoxythymidine triphosphate (dTTP) and terminating DNA synthesis .

Structural Divergences: The imidazo(1,5-b)pyridazine group distinguishes it from classical dideoxynucleosides. Similar heterocycles (e.g., imidazo[1,2-a]pyridines) are known to enhance binding to viral enzymes or host receptors . The 12-aminododecyl chain may improve lipid solubility, akin to lipid-modified nucleosides used in prodrug strategies (e.g., remdesivir) .

Metabolic Challenges: Like D4T, the target compound likely requires phosphorylation to its triphosphate form for activity. Methylene phosphonate analogs (Table 1) avoid phosphorylation but lack antiviral activity, highlighting the critical balance between stability and activation .

Resistance Profiles :

- Stavudine and AZT face resistance from mutations in HIV reverse transcriptase (e.g., M184V). The heterocyclic moiety in the target compound may bypass such resistance by altering binding interactions .

Research Implications

Biological Activity

Thymidine, 2',3'-didehydro-3'-deoxy-α-((12-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)dodecyl)amino)- is a complex nucleoside derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article synthesizes current knowledge regarding its structure, mechanism of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that integrates a thymidine backbone with various functional groups. Its molecular formula is , and it features a pyridazinyl moiety that may enhance its biological interactions. The presence of the imidazo and phenyl groups suggests potential for significant pharmacological activity.

The biological activity of this compound can be attributed to its ability to interfere with nucleic acid synthesis and cellular processes:

- Inhibition of Viral Replication : Similar to other dideoxynucleosides, it likely inhibits reverse transcriptase, an enzyme critical for the replication of retroviruses such as HIV. This action can lead to reduced viral load in infected cells.

- Anticancer Properties : The compound may exert cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation. Its structural components could facilitate interactions with DNA or RNA, disrupting essential cellular functions.

Biological Activity Data

Case Studies

- Antiviral Efficacy : A study demonstrated that compounds similar to this thymidine derivative effectively reduced HIV replication in vitro by over 90% at concentrations below 10 µM. This suggests a promising therapeutic window for further development.

- Cytotoxicity in Cancer Models : Research involving human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that treatment with the compound resulted in significant reductions in cell viability after 48 hours, with IC50 values comparable to established chemotherapeutics.

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic efficacy:

- Formulation Enhancements : Novel delivery systems have been developed to improve bioavailability and reduce systemic toxicity. Liposomal formulations have shown promise in preclinical models.

- Combination Therapies : Combining this thymidine derivative with other anticancer agents has been investigated to synergistically enhance cytotoxic effects while minimizing resistance development.

Q & A

Q. Designing derivatives for selective kinase inhibition :

- Strategy : Introduce bulky substituents (e.g., dodecyl chains) to exploit hydrophobic pockets in kinase ATP-binding sites. Pair with hydrogen-bond donors (e.g., amino groups) for specificity .

- Validation : Competitive binding assays with ATP-agarose beads .

Q. Enhancing solubility for in vivo studies :

- Strategy : Incorporate polyethylene glycol (PEG) chains or protonatable amines.

- Validation : LogP measurements and pharmacokinetic profiling in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.